molecular formula C11H20F6N2O4S2 B1417909 Cyclohexyltrimethylammonium Bis(trifluoromethanesulfonyl)imide CAS No. 952155-74-7

Cyclohexyltrimethylammonium Bis(trifluoromethanesulfonyl)imide

Cat. No. B1417909
M. Wt: 422.4 g/mol
InChI Key: UFYPPIXBMHRHIA-UHFFFAOYSA-N
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Description

Cyclohexyltrimethylammonium Bis(trifluoromethanesulfonyl)imide is a chemical compound with the molecular formula C11H20F6N2O4S2 . It is often used in scientific research due to its unique properties.


Molecular Structure Analysis

The molecular weight of Cyclohexyltrimethylammonium Bis(trifluoromethanesulfonyl)imide is 422.4 g/mol . The InChI string and Canonical SMILES provide a detailed representation of its molecular structure .


Physical And Chemical Properties Analysis

Cyclohexyltrimethylammonium Bis(trifluoromethanesulfonyl)imide is a solid at 20 degrees Celsius . It has a topological polar surface area of 86 Ų and contains 25 heavy atoms . It should be stored under inert gas as it is hygroscopic .

Scientific Research Applications

Ionic Liquids and Conductivity

Cyclohexyltrimethylammonium bis(trifluoromethanesulfonyl)imide is often used in the context of ionic liquids, particularly due to its ability to form novel salts with ammonium and pyrrolidinium cations. These salts exhibit reduced melting points and, in some cases, are molten at room temperature, making them effective as ionic liquids. Their high conductivity, with some achieving 2 mS cm−1, is especially notable, as is their glass-forming property, with glass transition temperatures around -90°C (McFarlane et al., 2000).

Electrolytes in Lithium Batteries

This compound has been utilized in lithium batteries, specifically as an electrolyte. For instance, in lithium-ion batteries, it has demonstrated the capability to improve the cyclability of a Li/LiFePO4 cell, highlighting its potential as a reliable component in battery technology (Pan et al., 2017).

Catalysis and Chemical Reactions

In the field of catalysis, this compound has been used in the synthesis of new phosphine gold(I) complexes, acting as a weakly coordinating counter-anion. These complexes have been found to be highly active in the catalysis of enynes cycloisomerizations, demonstrating the compound's utility in facilitating specific chemical reactions (Mézailles et al., 2005).

Thermophysical Properties

Research has also delved into understanding the thermophysical properties of ionic liquids containing cyclohexyltrimethylammonium bis(trifluoromethanesulfonyl)imide. These studies provide insights into the impact of cation isomerism and the substitution of a nitrogen atom for sulfur on the properties of such ionic liquids (Bhattacharjee et al., 2014).

Safety And Hazards

This compound can cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;cyclohexyl(trimethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N.C2F6NO4S2/c1-10(2,3)9-7-5-4-6-8-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h9H,4-8H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYPPIXBMHRHIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C1CCCCC1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyltrimethylammonium Bis(trifluoromethanesulfonyl)imide

CAS RN

952155-74-7
Record name Cyclohexyltrimethylammonium Bis(trifluoromethanesulfonyl)imide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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